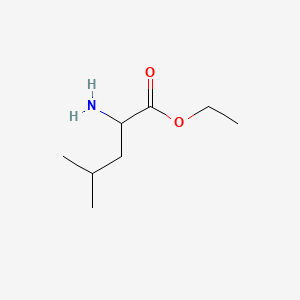

Ethyl 2-amino-4-methylpentanoate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-4-methylpentanoate can be synthesized through the esterification of 2-amino-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agents used.

Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted esters or amines.

Aplicaciones Científicas De Investigación

Role in Metabolic Pathways:

Research indicates that ethyl 2-amino-4-methylpentanoate plays a role in metabolic pathways, particularly those related to amino acid metabolism. As a leucine derivative, it may influence protein synthesis and energy production by being hydrolyzed to release leucine.

Potential Therapeutic Properties:

Studies have investigated the compound's potential as a prodrug for delivering active pharmaceutical ingredients. Its interactions with specific molecular targets suggest it may have therapeutic applications in treating metabolic disorders or enhancing athletic performance by influencing anabolic hormone secretion.

Medical Research Applications

Investigations into Pharmacological Properties:

this compound is being studied for its pharmacological properties, particularly its ability to modulate neurotransmitter systems. Its structural similarity to amino acids allows it to interact with amino acid transporters and receptors involved in neurotransmission.

Case Studies:

Research has shown that compounds similar to ethyl leucinate can significantly affect metabolic pathways and protein synthesis. For instance, studies on leucine derivatives have demonstrated their ability to enhance muscle protein synthesis and improve recovery post-exercise.

Industrial Applications

Synthesis of Specialty Chemicals:

In industrial settings, this compound is utilized as an intermediate in the production of various specialty chemicals. Its unique structure allows for the development of products with specific properties tailored for various applications.

Custom Synthesis Services:

Many companies offer custom synthesis services for this compound, catering to the needs of pharmaceutical and chemical industries looking for specialized compounds for research and product development.

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-4-methylpentanoate involves its interaction with specific molecular targets and pathways. As an ester derivative of leucine, it may participate in metabolic processes related to amino acid metabolism. The compound can be hydrolyzed to release leucine, which then exerts its effects through various biochemical pathways, including protein synthesis and energy production.

Comparación Con Compuestos Similares

Methyl 2-amino-4-methylpentanoate: A methyl ester derivative with similar chemical properties but different reactivity due to the presence of a methyl group instead of an ethyl group.

Ethyl 2-hydroxy-4-methylpentanoate:

Ethyl 3-amino-4-methylpentanoate: An isomer with the amino group positioned differently, leading to variations in reactivity and applications.

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity

Actividad Biológica

Ethyl 2-amino-4-methylpentanoate, also known as a leucine analogue, is a compound of interest in various biological and medicinal research contexts. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and findings from relevant studies.

This compound has the molecular formula . It is characterized by an amino group and an ester functional group, which contribute to its reactivity and biological interactions. The compound is often studied due to its structural similarity to naturally occurring amino acids, particularly leucine, which suggests potential interactions with amino acid transporters and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence metabolic pathways. The mechanism involves:

- Hydrolysis of the Ester Group : The ester can be hydrolyzed to release the active amino acid, which participates in various biochemical pathways.

- Interaction with Enzymes : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic processes.

- Neurotransmitter Modulation : Its structural similarity to leucine suggests a role in neurotransmitter signaling, particularly in pathways related to mood and cognition.

Biological Activities

Research indicates several biological activities associated with this compound:

- Metabolic Pathway Involvement : It plays a role in protein synthesis and energy metabolism.

- Neurotransmitter Effects : Potential modulation of neurotransmitter systems, influencing mood and cognitive functions.

- Prodrug Potential : Investigated for its potential as a prodrug in drug delivery systems, enhancing bioavailability of active compounds .

Study on Neurotransmitter Modulation

A study highlighted the effects of this compound on neurotransmitter levels in animal models. The findings suggested that administration of the compound resulted in increased levels of serotonin and dopamine, indicating its potential role as a mood enhancer .

Prodrug Research

In another investigation, this compound was assessed for its efficacy as a prodrug for resveratrol. The study demonstrated that the compound improved the bioavailability of resveratrol in vivo, leading to sustained therapeutic levels in blood over time .

Data Table

| Biological Activity | Description |

|---|---|

| Metabolic Pathways | Involved in protein synthesis and energy metabolism |

| Neurotransmitter Modulation | Influences serotonin and dopamine levels |

| Prodrug Potential | Enhances bioavailability of other compounds like resveratrol |

| Enzyme Interaction | Acts as a substrate or inhibitor for specific metabolic enzymes |

Propiedades

IUPAC Name |

ethyl 2-amino-4-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGLJVBIRIXQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875770 | |

| Record name | Leucine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2743-40-0, 2743-60-4 | |

| Record name | Ethyl L-leucinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002743400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.